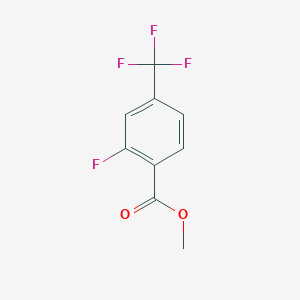

Methyl 2-fluoro-4-(trifluoromethyl)benzoate

Description

Methyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS: 220162-64-1) is a fluorinated aromatic ester with the molecular formula C₁₀H₆F₄O₂. It is characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is typically a white crystalline solid or powder with a melting point range of 100–104°C and demonstrates good solubility in organic solvents like dichloromethane and ethanol . Its primary applications include serving as a pharmaceutical intermediate and a building block for agrochemicals, leveraging the electron-withdrawing effects of fluorine and -CF₃ groups to modulate reactivity and biological activity .

Properties

IUPAC Name |

methyl 2-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBVUHGECYPLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Methyl 2-fluoro-4-(trifluoromethyl)benzyl alcohol.

Oxidation: 2-fluoro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Scientific Research Applications

- 用途 in Drug Development: Methyl 2-fluoro-4-(trifluoromethyl)benzoate interacts selectively with molecular targets, which is significant for drug development. Its fluorinated groups influence binding interactions, potentially leading to therapeutic effects. Compounds with trifluoromethoxy groups have demonstrated unique pharmacological properties, making them valuable in medicinal chemistry.

- Inhibition of Cytosolic Phospholipase A2α: Methyl 2-fluoro-4-hydroxybenzoate is used in the preparation of compounds that inhibit cytosolic phospholipase A2α .

- Intermediate in Synthesis: It serves as an intermediate in synthesizing 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester (F591865) .

- Antiandrogen Activity: Studies have explored derivatives of fluorophenyl compounds for antiandrogen activity in human prostate cancer cell lines . For example, a library of 3-hydroxy-2,3-dihydropyridones was synthesized and tested for their activity as antiandrogens in LNCaP cells . The presence of a 2-trifluoromethyl-4-fluorophenyl moiety contributes to the hydrophobic interactions within the binding site, influencing the compound's activity .

Data Table: Comparison with Fluorinated Benzoates

| Compound Name | Key Features |

|---|---|

| Methyl 2-fluorobenzoate | Lacks trifluoromethoxy group; different reactivity |

| Methyl 4-(trifluoromethyl)benzoate | Contains trifluoromethyl instead of trifluoromethoxy; varied applications |

| Methyl 2-(trifluoromethoxy)benzoate | Similar trifluoromethoxy group but different position; distinct chemical properties |

| Methyl 2-fluoro-6-(trifluoromethyl)benzoate | Different substitution pattern leading to varied reactivity |

Mechanism of Action

The mechanism by which methyl 2-fluoro-4-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 2-fluoro-4-(trifluoromethyl)benzoate, differing primarily in substituent positions or halogens:

Table 1: Structural Analogs and Key Properties

| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 2-Br, 4-CF₃ | 283.04 | Not reported | Organic solvents | Pharmaceutical synthesis |

| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | 4-F, 3-CF₃ | ~238.1 | Not reported | Organic solvents | Agrochemical intermediates |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 2-F, 5-CF₃ (free carboxylic acid) | 226.1 | Not reported | Limited aqueous | Pesticide formulations |

| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 5-Br, 2-F, 4-CF₃ | 301.03 | Not reported | Organic solvents | Custom synthesis |

Key Observations :

- Positional Isomerism : Shifting the -CF₃ group from the 4- to 3-position (e.g., Methyl 4-fluoro-3-(trifluoromethyl)benzoate) may influence electronic properties, affecting binding in biological targets .

- Carboxylic Acid Derivatives : Free carboxylic acids like 2-Fluoro-5-(trifluoromethyl)benzoic acid exhibit lower solubility in organic solvents, limiting their utility in certain syntheses .

Key Findings :

- Palladium-Catalyzed Coupling: The presence of fluorine in this compound derivatives enhances coupling efficiency (92% yield for compound 50) compared to non-fluorinated analogs (54% for compound 51), likely due to improved electrophilicity at the aryl halide site .

- Steric Limitations : Bromine-substituted analogs (e.g., Methyl 2-bromo-4-(trifluoromethyl)benzoate) may require harsher conditions for reactions like Suzuki-Miyaura couplings due to increased steric hindrance .

Application-Specific Comparisons

Pharmaceuticals :

- This compound is used in kinase inhibitor synthesis, where fluorine enhances metabolic stability .

- Analog Methyl 4-fluoro-3-(trifluoromethyl)benzoate has been explored in herbicide formulations due to its resistance to enzymatic degradation .

Agrochemicals :

- Trifluoromethyl-substituted benzoates (e.g., metsulfuron methyl ester) are widely used as sulfonylurea herbicides, with fluorine improving leaf permeability .

Biological Activity

Methyl 2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

This compound features a benzoate structure with both fluorine and trifluoromethyl substituents. The presence of these electronegative groups enhances its reactivity and binding affinity to biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

These findings suggest that this compound could be developed as a novel antibacterial agent, particularly in the face of rising antibiotic resistance .

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies have shown that similar fluorinated compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the compound's interaction with cancer-related proteins, potentially leading to improved therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Target Binding : The electronegative fluorine atoms increase binding affinity to specific receptors or enzymes, enhancing its biological effects .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against Enterococcus faecalis and Enterococcus faecium, with MIC values significantly lower than traditional antibiotics. This suggests its potential as a lead compound in antibiotic development .

- Anticancer Research : In vitro studies indicated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, highlighting its potential for further development as an anticancer agent .

Applications in Drug Development

Given its promising biological activities, this compound is being considered for various applications:

- Antibacterial Agents : Its efficacy against resistant strains positions it as a candidate for new antibiotic formulations.

- Anticancer Drugs : The compound's ability to target cancer cells suggests it could be developed into a therapeutic agent for specific types of cancer.

- Fluorinated Pharmaceuticals : As a building block in drug synthesis, it may facilitate the development of new fluorinated drugs with enhanced bioactivity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-fluoro-4-(trifluoromethyl)benzoate, and how can intermediates be characterized?

- Methodology : Synthesis typically involves esterification of 2-fluoro-4-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key intermediates like 2-fluoro-4-(trifluoromethyl)benzoyl chloride (prepared via thionyl chloride treatment) are critical . Characterization should include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine coupling in -NMR).

- X-ray crystallography : For unambiguous structural determination; SHELX programs are widely used for refinement .

- GC-MS/HPLC : To verify purity and identify byproducts.

Q. How do the electronic effects of fluorine and trifluoromethyl groups influence the compound's reactivity?

- Methodology : The fluorine at position 2 induces strong electron-withdrawing effects, directing electrophilic substitution to the para position. The trifluoromethyl group further enhances electron deficiency, stabilizing intermediates in nucleophilic aromatic substitution. Computational studies (DFT) can map electron density distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate these effects .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability.

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity; monitor degradation via HPLC.

- Hydrolysis Studies : Test stability in acidic/basic aqueous solutions (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodology : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL for refinement:

- Apply restraints for disordered regions (e.g., trifluoromethyl group rotation).

- Validate against high-resolution synchrotron data.

- Cross-reference with spectroscopic data (e.g., NMR for carbonyl confirmation) .

Q. What strategies optimize the compound’s bioactivity in drug design, given its halogenated structure?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing fluorine with chloro or methoxy groups) and test against biological targets (e.g., enzyme inhibition assays).

- Molecular Docking : Use software like AutoDock to predict binding modes with receptors (e.g., kinase domains).

- Metabolic Stability : Introduce deuterium or fluorine at metabolically vulnerable sites to prolong half-life .

Q. How do competing reaction pathways affect the yield of this compound during scale-up?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to map optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chloride formation).

- Byproduct Identification : LC-MS or GC-MS to trace side reactions (e.g., over-esterification or decarboxylation) .

Q. What role does the compound play in materials science, particularly in polymer or coordination chemistry?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.